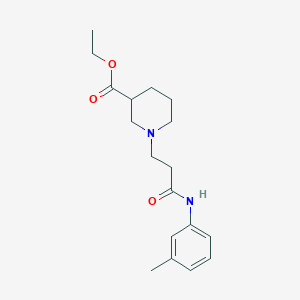
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also acts as a monoamine oxidase inhibitor, which can lead to increased levels of these neurotransmitters. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to have a higher affinity for the serotonin transporter than the dopamine transporter, which may account for its more pronounced effects on serotonin.
Biochemical and physiological effects:
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to increase heart rate, blood pressure, and body temperature in humans. It also has effects on the central nervous system, including increased alertness, euphoria, and decreased appetite. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to have a lower abuse potential than other stimulants such as amphetamines, but can still lead to dependence and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide also has a longer half-life than other stimulants, which can make it useful for studying the long-term effects of stimulant use. However, 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has limitations as well. It has been shown to have a lower potency than other stimulants, which can make it less useful for studying the effects of high-dose stimulant use. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide also has a more complex mechanism of action than other stimulants, which can make it more difficult to study.
Orientations Futures
There are several areas of future research for 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Further studies are needed to determine the efficacy and safety of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in humans. Another area of interest is the potential use of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in the treatment of Parkinson's disease. Additional studies are needed to determine the optimal dose and duration of treatment. Finally, further research is needed to better understand the long-term effects of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide use, including its potential for dependence and withdrawal.
Méthodes De Synthèse
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound can then be further reacted with 2,5-dimethoxybenzaldehyde to form 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields such as psychiatry and neurology. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for anxiety and depression in humans. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
Nom du produit |
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C22H29N3O3 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C22H29N3O3/c1-27-19-8-9-21(28-2)20(16-19)23-22(26)10-11-24-12-14-25(15-13-24)17-18-6-4-3-5-7-18/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |
Clé InChI |
YECJEQZBUFOYFS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)

![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)


![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)


![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)

